Compound Description: This compound is a novel antimalarial candidate belonging to the dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one series. It was synthesized with a 93% yield using established procedures and characterized by NMR and HRMS. Its aqueous stability was assessed to ensure its suitability for biological testing. []
Compound Description: SSR125543A is a potent and selective corticotrophin-releasing factor (CRF)(1) receptor antagonist. It exhibits nanomolar affinity for human cloned or native CRF(1) receptors, with pKi values of 8.73 and 9.08, respectively. [] It demonstrates 1000-fold selectivity for CRF(1) over CRF(2α) receptor and CRF binding protein. [] SSR125543A effectively antagonizes CRF-induced stimulation of cAMP synthesis and ACTH secretion. [] Additionally, it displays anxiolytic and antidepressant-like effects in various rodent models, suggesting its therapeutic potential for anxiety and depression. []
2-Chloro-6-methylpyrimidin-4-amine []
Compound Description: This compound serves as a building block for synthesizing various substituted pyrimidine derivatives. Its crystal structure reveals a two-dimensional network formed by N—H⋯N hydrogen bonds. []
6-Chloro-N-methylpyrimidin-4-amine []
Compound Description: This compound represents another simple pyrimidine derivative related to 2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride. Its crystal structure has been reported. []
2,6-Diaminopyrimidin-4-one []
Compound Description: This compound, a derivative of pyrimidin-4-one, exists in either a 1H- or 3H-tautomeric form, impacting its hydrogen-bonding behavior. [] Crystallization studies yielded four different structures, with the molecule consistently adopting the 3H-tautomer form and engaging in specific hydrogen-bonding interactions. []
2-Amino-6-methylpyrimidin-4-one []
Compound Description: This pyrimidin-4-one derivative, similar to 2,6-Diaminopyrimidin-4-one, exhibits 1H- and 3H-tautomeric forms. Interestingly, crystallization studies revealed the presence of both tautomers in a 1:1 ratio within the same crystal structure. []
Compound Description: This compound is a highly selective PDE10A inhibitor. Its development stemmed from a PDE5 inhibitor library, capitalizing on the homology between PDE10A and PDE5. [] Optimizing brain penetration involved modifications to the N-containing heterocycles and their substituents. [] The dimethylaminopyrimidine derivative, although effective in a rat conditioned avoidance response test, lacked favorable brain penetration. [] Further modifications, particularly the introduction of a 3-methyl-7-fluoroquinoxaline moiety, led to improved brain penetration and efficacy in the rat CAR test. []
Compound Description: This compound was synthesized and characterized as part of a study focusing on compounds with potential pharmacological interest. []
Compound Description: This compound was the minor product in a multi-step synthesis involving a Grignard reaction and subsequent pyrimidine ring formation. [] The X-ray structure revealed a trans isomer concerning the amino and hydroxy substituents on the cyclohexyl ring. []
2-Acylaminoalkyl-6-methylpyrimidin-4(3H)-ones []
Compound Description: This class of compounds was synthesized by reacting β-aminocrotonamide with N-acylated amino acid esters. [] Some of these compounds could be further cyclized into imidazo[1,5-a]pyrimidines and imidazo[4,5-b]pyridines using polyphosphoric acid. []
Compound Description: These compounds were synthesized through a site-selective reaction of hydrazonoyl halides with 2-(aroylmethyl)-6-methylpyrimidin-4(3H)-ones, highlighting the reactivity of the pyrimidine ring towards specific reagents. []
Compound Description: This compound is a molecular salt where the cation is protonated at the dimethyl-substituted tertiary N atom. [] The crystal structure reveals a network of hydrogen bonds between the ions. []
2-Diethylamino-6-methylpyrimidin-4(3H)-one []
Compound Description: This compound, containing four molecules in the asymmetric unit, forms dimers through N—H⋯O hydrogen bonds in its crystal structure. []
Compound Description: These derivatives were synthesized from substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide. [] Several derivatives showed significant antibacterial and antifungal activity. []
Compound Description: This heterocyclic 1,3,4-oxadiazole derivative was synthesized from isonicotinoyl-4-phenylthiosemicarbazide. [] Its crystal structure exhibits a near-planar conformation stabilized by intramolecular hydrogen bonds. []
Compound Description: This heterocyclic 1,2,4-triazole derivative was synthesized from the same precursor as the previous compound, isonicotinoyl-4-phenylthiosemicarbazide. [] Unlike the oxadiazole analog, this compound adopts a non-planar conformation in its crystal structure. []
Compound Description: This compound is an N-substituted regioisomer of besifloxacin, synthesized from 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and (R)-tert-butyl 3-aminoazepane-1-carboxylate. []
Compound Description: This compound was obtained as a side product during the synthesis of an antitubercular agent. [] Its crystal and molecular structures were determined using X-ray diffraction and DFT calculations. []
Compound Description: This compound is a salt containing both protonated and non-protonated forms of 2-amino-6-methylpyrimidin-4(1H)-one. [] The crystal structure reveals a network of hydrogen bonds involving the perchlorate anions, organic entities, and water molecules. []
Bis[2-amino-6-methylpyrimidin-4(1H)-one-κ2 N 3,O]dichloridocadmium(II) []
Compound Description: This cadmium(II) complex features two bidentate chelate 2-amino-6-methylpyrimidin-4(1H)-one ligands coordinating to the metal center. [] The crystal packing exhibits an open-framework architecture stabilized by N—H⋯Cl and N—H⋯O hydrogen bonds. []
Compound Description: This compound, derived from gatifloxacin, exhibits a planar quinoline ring system and a chair-conformation piperazine ring in its crystal structure. [, ] The cyclopropyl group is not orthogonal to the quinolone system, and the structure is stabilized by intermolecular hydrogen bonds. [, ]
Compound Description: These novel quinolone derivatives, designed with increasing bulk at the C-7 position, were synthesized and evaluated for their antimicrobial activity. [] Some compounds demonstrated promising activity compared to ciprofloxacin. []
Bis(2-amino-6-methylpyrimidin-1-ium-4-olate-κ2 N 3,O)bis(nitrato-κ2 O,O′)cadmium(II) []
Compound Description: This cadmium(II) complex features two zwitterionic 2-amino-6-methylpyrimidin-1-ium-4-olate ligands coordinating to the metal center through the amine nitrogen and oxygen atoms. [] The crystal packing is stabilized by a network of hydrogen bonds. []
Compound Description: This compound, a co-crystal of a substituted dihydroquinoline and dimethylsulfoxide, provides structural information about the molecule's conformation and intermolecular interactions. []
Compound Description: This molecular salt consists of a planar 2-amino-4-methoxy-6-methylpyrimidin-1-ium cation and a trifluoroacetate anion. [] The crystal structure reveals a network of hydrogen bonds between the cation and anion. []
Compound Description: This compound is a salt comprising a 2-amino-4-methoxy-6-methylpyrimidin-1-ium cation and a picrate anion. [] The crystal structure reveals hydrogen bonds and weak intermolecular interactions contributing to the crystal packing. []
Compound Description: This compound was synthesized from 2-amino-6-methylpyrimidin-3-one, highlighting a synthetic route starting from a structurally related pyrimidine derivative. []
Compound Description: Kinetic studies were conducted on the azo coupling reaction of this compound with substituted benzenediazonium salts, providing insights into its reactivity and reaction mechanism. []
Compound Description: BMS-354825 is a potent dual Src/Abl kinase inhibitor with promising antitumor activity in preclinical assays. [] It exhibits oral activity and a favorable pharmacokinetic profile. []
Compound Description: This compound, characterized by single-crystal X-ray diffraction, exhibited strong antibacterial activity in vitro against various cell strains, comparable to clinafloxacin and surpassing norfloxacin. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.